Cas no 2877667-63-3 (4-(6-methyl-2-{4-[(oxan-4-yl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine)

4-(6-Methyl-2-{4-[(oxan-4-yl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine is a heterocyclic compound featuring a pyrimidine core substituted with methyl, morpholine, and a piperazine moiety linked to a tetrahydropyranylmethyl group. This structure imparts versatility in pharmaceutical and agrochemical applications, particularly as a key intermediate in the synthesis of bioactive molecules. The presence of multiple nitrogen-containing rings enhances its binding affinity to biological targets, making it valuable in drug discovery. Its balanced lipophilicity, conferred by the morpholine and tetrahydropyran groups, improves solubility and bioavailability. The compound's modular design allows for further functionalization, enabling tailored modifications for specific research or industrial purposes.
4-(6-methyl-2-{4-[(oxan-4-yl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine structure
2877667-63-3 structure
Product Name:4-(6-methyl-2-{4-[(oxan-4-yl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine
CAS No:2877667-63-3
MF:C19H31N5O2
MW:361.48174405098
CID:5317912
PubChem ID:165432090
Update Time:2025-06-12

4-(6-methyl-2-{4-[(oxan-4-yl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine Chemical and Physical Properties

Names and Identifiers

    • 4-(6-methyl-2-{4-[(oxan-4-yl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine
    • F6790-1498
    • AKOS040873562
    • 2877667-63-3
    • 4-[6-Methyl-2-[4-[(tetrahydro-2H-pyran-4-yl)methyl]-1-piperazinyl]-4-pyrimidinyl]morpholine
    • Inchi: 1S/C19H31N5O2/c1-16-14-18(23-8-12-26-13-9-23)21-19(20-16)24-6-4-22(5-7-24)15-17-2-10-25-11-3-17/h14,17H,2-13,15H2,1H3
    • InChI Key: CONRTAPROBYROH-UHFFFAOYSA-N
    • SMILES: N1(C2C=C(C)N=C(N3CCN(CC4CCOCC4)CC3)N=2)CCOCC1

Computed Properties

  • Exact Mass: 361.24777525g/mol
  • Monoisotopic Mass: 361.24777525g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 4
  • Complexity: 420
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 54Ų

Experimental Properties

  • Density: 1.166±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 566.8±60.0 °C(Predicted)
  • pka: 11.35±0.50(Predicted)

4-(6-methyl-2-{4-[(oxan-4-yl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6790-1498-2μmol
4-(6-methyl-2-{4-[(oxan-4-yl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine
2877667-63-3
2μmol
$85.5 2023-09-07
Life Chemicals
F6790-1498-5μmol
4-(6-methyl-2-{4-[(oxan-4-yl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine
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$94.5 2023-09-07
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F6790-1498-10μmol
4-(6-methyl-2-{4-[(oxan-4-yl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine
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$103.5 2023-09-07
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F6790-1498-20μmol
4-(6-methyl-2-{4-[(oxan-4-yl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine
2877667-63-3
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$118.5 2023-09-07
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F6790-1498-1mg
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F6790-1498-2mg
4-(6-methyl-2-{4-[(oxan-4-yl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine
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$88.5 2023-09-07
Life Chemicals
F6790-1498-3mg
4-(6-methyl-2-{4-[(oxan-4-yl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine
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Life Chemicals
F6790-1498-4mg
4-(6-methyl-2-{4-[(oxan-4-yl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine
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Life Chemicals
F6790-1498-5mg
4-(6-methyl-2-{4-[(oxan-4-yl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine
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$103.5 2023-09-07
Life Chemicals
F6790-1498-10mg
4-(6-methyl-2-{4-[(oxan-4-yl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine
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10mg
$118.5 2023-09-07

Additional information on 4-(6-methyl-2-{4-[(oxan-4-yl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine

Comprehensive Overview of 4-(6-methyl-2-{4-[(oxan-4-yl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine (CAS No. 2877667-63-3)

In the rapidly evolving field of medicinal chemistry and drug discovery, 4-(6-methyl-2-{4-[(oxan-4-yl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine (CAS No. 2877667-63-3) has emerged as a compound of significant interest. This molecule, characterized by its unique structural features, combines a pyrimidine core with morpholine and piperazine moieties, making it a versatile candidate for various pharmaceutical applications. Researchers are particularly intrigued by its potential role in modulating biological pathways, given its heterocyclic architecture, which is often associated with high binding affinity and selectivity.

The compound's CAS No. 2877667-63-3 is a critical identifier for scientists and regulatory bodies, ensuring precise communication in research and development. Its IUPAC name, though complex, reflects the meticulous design of its molecular framework, which includes a 6-methylpyrimidine ring linked to a morpholine group and a piperazine derivative. Such structural complexity is a hallmark of modern drug design, where small molecules are engineered to interact with specific biological targets, such as kinases or GPCRs, which are frequently explored in oncology and neurology.

Recent trends in pharmaceutical research highlight a growing demand for kinase inhibitors and allosteric modulators, areas where 4-(6-methyl-2-{4-[(oxan-4-yl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine could play a pivotal role. Online searches for terms like "pyrimidine-based therapeutics" and "piperazine derivatives in drug discovery" have surged, reflecting the scientific community's focus on these chemotypes. Additionally, the compound's potential applications in neurodegenerative diseases and inflammatory disorders align with current healthcare priorities, making it a subject of intense study.

From a synthetic chemistry perspective, the incorporation of a tetrahydropyran (oxan-4-yl) group into the piperazine side chain enhances the molecule's lipophilicity and blood-brain barrier permeability, properties critical for CNS-targeted therapies. This design strategy resonates with the broader industry shift toward brain-penetrant drugs, a topic frequently queried in academic and industrial forums. Moreover, the compound's morpholine component is known to improve solubility and metabolic stability, addressing common challenges in drug development.

In the context of AI-driven drug discovery, 4-(6-methyl-2-{4-[(oxan-4-yl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine exemplifies how computational tools can predict and optimize molecular properties. Searches for "machine learning in medicinal chemistry" and "de novo drug design" often highlight such compounds as case studies. The integration of high-throughput screening and structure-activity relationship (SAR) analysis further underscores its relevance in contemporary research paradigms.

Regulatory and safety profiles are also paramount in evaluating this compound. While it is not classified as a hazardous material, its handling requires standard laboratory precautions. The absence of reactive functional groups in its structure minimizes risks associated with instability, making it a viable candidate for further preclinical studies. This aligns with the increasing emphasis on green chemistry and sustainable pharmaceutical manufacturing, topics gaining traction in both scientific literature and public discourse.

In summary, 4-(6-methyl-2-{4-[(oxan-4-yl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine (CAS No. 2877667-63-3) represents a compelling example of modern drug design, blending structural ingenuity with therapeutic potential. Its exploration addresses key questions in drug discovery, from target engagement to ADME optimization, making it a valuable subject for researchers and stakeholders alike.

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